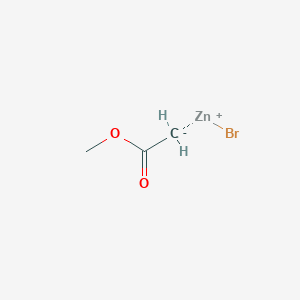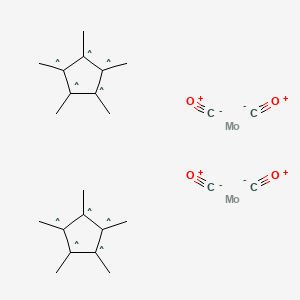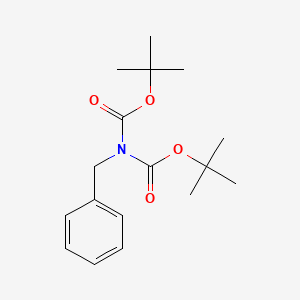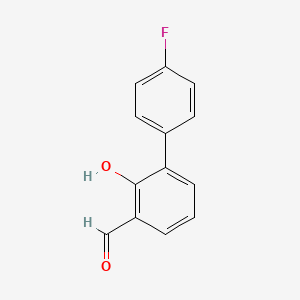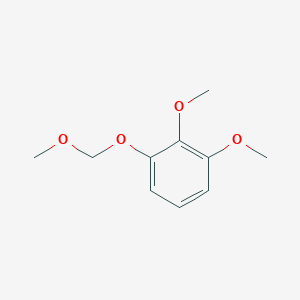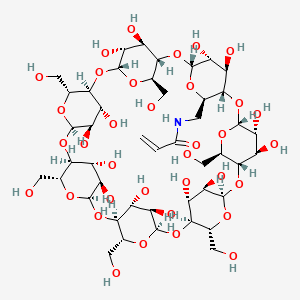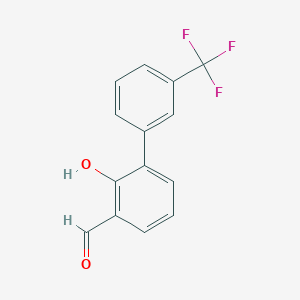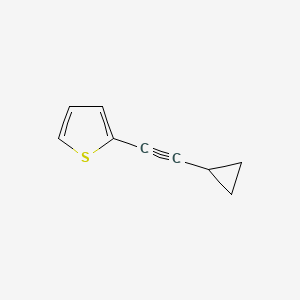
(Cyclopentadienyl)(fluoren-9-yl)diphenylmethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentadienyl)(fluoren-9-yl)diphenylmethane, also known as CpF9, is a synthetic compound that has been used in a variety of scientific research applications. CpF9 is composed of two aromatic rings, a cyclopentadienyl group, and a fluoren-9-yl group, and is often used as a ligand in coordination chemistry. CpF9 has been found to be useful in a number of areas, including catalysis, biochemistry, and drug development.
Applications De Recherche Scientifique
(Cyclopentadienyl)(fluoren-9-yl)diphenylmethane has been used in a variety of scientific research applications. It has been used as a ligand in coordination chemistry, as a catalyst in organic synthesis, and as a reagent in biochemistry. (Cyclopentadienyl)(fluoren-9-yl)diphenylmethane has also been used in the development of drugs and in the study of enzyme-substrate interactions.
Mécanisme D'action
(Cyclopentadienyl)(fluoren-9-yl)diphenylmethane has been found to act as a ligand in coordination chemistry, binding to transition metals such as palladium and ruthenium. The binding of (Cyclopentadienyl)(fluoren-9-yl)diphenylmethane to a metal complex can affect the structure and reactivity of the complex, allowing for the selective catalytic activity of the complex.
Biochemical and Physiological Effects
(Cyclopentadienyl)(fluoren-9-yl)diphenylmethane has been found to have a number of biochemical and physiological effects. It has been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of this enzyme can lead to increased levels of acetylcholine in the brain, which can have a number of effects on cognition and behavior. (Cyclopentadienyl)(fluoren-9-yl)diphenylmethane has also been found to have anti-inflammatory and antioxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
(Cyclopentadienyl)(fluoren-9-yl)diphenylmethane has a number of advantages for use in laboratory experiments. It is relatively inexpensive and can be synthesized in a variety of ways. It is also relatively stable and can be stored for long periods of time. However, (Cyclopentadienyl)(fluoren-9-yl)diphenylmethane can be toxic to cells, and care should be taken when using it in experiments.
Orientations Futures
There are a number of potential future directions for the use of (Cyclopentadienyl)(fluoren-9-yl)diphenylmethane. It could potentially be used as a tool for drug discovery, as it has been found to have a number of biochemical and physiological effects. It could also be used in the study of enzyme-substrate interactions and in the development of new catalysts. Finally, it could be used in the study of coordination chemistry and in the development of new ligands.
Méthodes De Synthèse
(Cyclopentadienyl)(fluoren-9-yl)diphenylmethane has been synthesized through a variety of methods. One method involves reacting cyclopentadiene with fluoren-9-yl bromide in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out at room temperature and yields (Cyclopentadienyl)(fluoren-9-yl)diphenylmethane as the major product. Other methods involve the use of palladium-catalyzed coupling reactions and the use of a variety of other reagents.
Propriétés
IUPAC Name |
9-[cyclopenta-1,3-dien-1-yl(diphenyl)methyl]-9H-fluorene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H24/c1-3-13-23(14-4-1)31(25-17-7-8-18-25,24-15-5-2-6-16-24)30-28-21-11-9-19-26(28)27-20-10-12-22-29(27)30/h1-17,19-22,30H,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSVURPCFUNQHEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC=C1C(C2C3=CC=CC=C3C4=CC=CC=C24)(C5=CC=CC=C5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H24 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

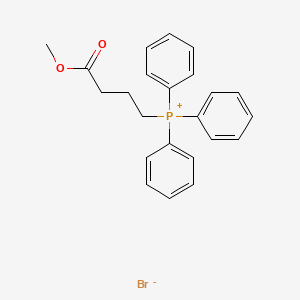
![2-Chloro-6-[3-(trifluoromethyl)phenoxy]pyridine](/img/structure/B6317260.png)
